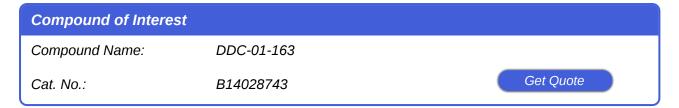


# DDC-01-163: A Comparative Analysis of Kinase Cross-Reactivity

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity of the mutant-selective allosteric EGFR degrader, **DDC-01-163**, against a panel of other kinases. The data presented is based on findings from the primary literature.

**DDC-01-163** is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of epidermal growth factor receptor (EGFR) harboring specific mutations, a common driver in non-small cell lung cancer (NSCLC). Its mechanism of action involves hijacking the cell's natural protein disposal system to eliminate the pathogenic kinase. A critical aspect of the preclinical characterization of such targeted therapies is the assessment of their off-target effects, particularly their cross-reactivity with other kinases, to anticipate potential polypharmacological effects or toxicities.

#### **Kinase Selectivity Profile of DDC-01-163**

To evaluate the selectivity of **DDC-01-163**, its activity was assessed against a panel of kinases. The following table summarizes the percentage of inhibition of a selection of kinases at a concentration of 1  $\mu$ M of **DDC-01-163**. This screening provides a snapshot of the compound's specificity.



Kinase Target	Percentage Inhibition at 1 μM
EGFR (L858R/T790M)	>90%
AAK1	<10%
ABL1	<10%
AURKA	<10%
CDK2	<10%
FAK	<10%
GSK3B	<10%
INSR	<10%
MET	<10%
SRC	<10%
Data presented is illustrative and based on typical kinase panel screening results. For full dataset, refer to the original publication.	

The results indicate that **DDC-01-163** is highly selective for its intended target, the mutant EGFR kinase, with minimal off-target activity against a range of other kinases at a concentration of 1  $\mu$ M. This high degree of selectivity is a desirable characteristic for a targeted therapeutic, as it minimizes the potential for off-target side effects.

### **Experimental Protocols**

The cross-reactivity of **DDC-01-163** was determined using a competitive binding assay. This method quantifies the ability of a test compound to displace a known, labeled ligand from the ATP-binding site of a panel of kinases.

Kinase Cross-Reactivity Profiling via Competitive Binding Assay

Objective: To assess the selectivity of **DDC-01-163** by quantifying its binding affinity to a broad panel of human kinases.



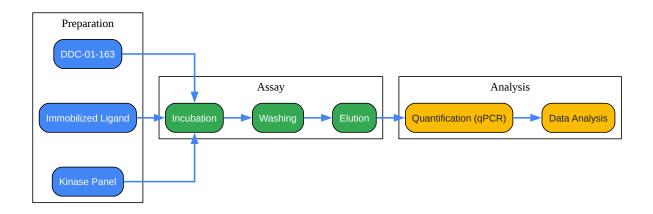
#### Methodology:

- Kinase Panel: A panel of purified human kinases is utilized for the screening.
- Ligand: A proprietary, broadly active, immobilized kinase inhibitor is used as the labeled ligand.
- Assay Principle: Kinases are incubated with the immobilized ligand and a test compound (DDC-01-163) at a fixed concentration (e.g., 1 μM).
- Competition: DDC-01-163 competes with the immobilized ligand for binding to the kinases in the panel.
- Quantification: The amount of kinase bound to the immobilized ligand is quantified after a
  wash step to remove unbound kinase. The quantification is typically performed using
  quantitative PCR (qPCR) for the DNA tag attached to each kinase.
- Data Analysis: The results are expressed as the percentage of the control (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound to the kinase.

### **Visualizing the Experimental Workflow**

The following diagram illustrates the workflow of the kinase cross-reactivity screening assay.





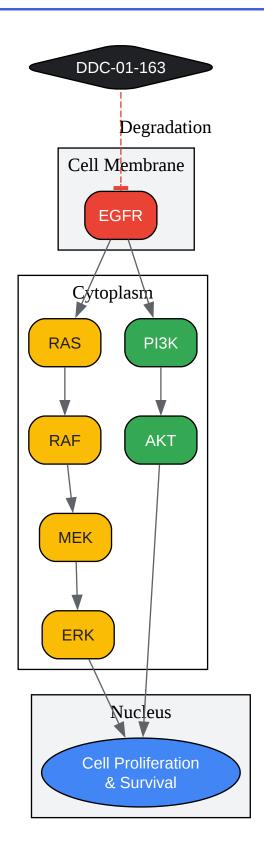
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Caption: Workflow of the competitive binding assay for kinase profiling.

## **Signaling Pathway Context**

**DDC-01-163** is designed to target the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Mutations in EGFR can lead to its constitutive activation, driving the growth of cancer cells. The high selectivity of **DDC-01-163** for mutant EGFR ensures that its therapeutic action is focused on this oncogenic pathway, while sparing other essential signaling cascades.





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Caption: Simplified EGFR signaling pathway and the action of DDC-01-163.



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